2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid
Description
This compound features an imidazo[1,2-a]pyridine core, a bicyclic heterocycle fused from imidazole and pyridine rings. Key substituents include:
- Position 7: A carboxylic acid (–COOH) group, which enhances solubility and enables hydrogen bonding or salt formation.
- Position 2: A tert-butoxycarbonyl (Boc)-protected aminomethyl (–CH₂NHBoc) group. The Boc group serves as a temporary protective moiety for amines, improving stability during synthetic processes .
The molecular formula is C₁₅H₁₉N₃O₄, with a calculated molecular weight of 305.33 g/mol. Its structural complexity makes it valuable in medicinal chemistry, particularly as a building block for protease inhibitors or kinase-targeting agents.
Properties
Molecular Formula |
C14H17N3O4 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-10-8-17-5-4-9(12(18)19)6-11(17)16-10/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19) |
InChI Key |
IGMNEVKYZMGTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN2C=CC(=CC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Routes
The synthesis typically involves the following key steps:
Step 1: Construction of the Imidazo[1,2-a]pyridine Core
The core is commonly synthesized via cyclization reactions involving 2-aminopyridines and appropriate aldehydes, ketones, or other carbonyl compounds. Metal-free, acid-catalyzed, or oxidative cyclization methods are widely used. For example, condensation of 2-aminopyridine with aryl ketones under acidic conditions or via iodine-catalyzed oxidative coupling can afford the imidazo[1,2-a]pyridine scaffold efficiently.Step 2: Introduction of the Boc-Protected Aminomethyl Group
The Boc-protected aminomethyl substituent is introduced typically by reaction of the imidazo[1,2-a]pyridine intermediate with tert-butoxycarbonyl-protected aminomethyl reagents or by reductive amination using Boc-protected amines. Di-tert-butyl dicarbonate (Boc anhydride) is used to protect the amino group in the presence of bases such as 4-dimethylaminopyridine (DMAP) or triethylamine in solvents like acetonitrile.Step 3: Functionalization at Position 7 with Carboxylic Acid
Carboxylation at the 7-position can be achieved by oxidation of methyl or aldehyde substituents or by direct introduction via substitution reactions on halogenated intermediates. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions have been employed for this purpose.Step 4: Purification
The final compound is purified by recrystallization (e.g., ethanol/water mixtures) or column chromatography on silica gel using solvent gradients such as dichloromethane/methanol to achieve high purity.
Ritter-Type Reaction Approach for Imidazo[1,2-a]pyridine Derivatives
Recent advances have introduced efficient Ritter-type reactions catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O) to synthesize imidazo[1,2-a]pyridine analogs with high yields and broad substrate scope. Although this method is demonstrated primarily for imidazo[1,5-a]pyridines, the mechanistic insights and catalytic conditions are adaptable for related imidazo[1,2-a]pyridine derivatives.
-
- Bi(OTf)3 (5 mol %) as Lewis acid catalyst
- p-TsOH·H2O (5–7.5 equivalents) as acid promoter
- Acetonitrile as solvent and nitrile source (15 equivalents optimal)
- Reaction temperature: 150 °C in sealed tube overnight
- Concentration: 0.3 M for optimal yield
Mechanism :
The benzylic alcohol precursor is activated to form a carbocation intermediate, which is attacked by nitrile nucleophile forming a nitrilium ion. Intramolecular cyclization with the pyridine ring and subsequent rearomatization yields the imidazo[1,2-a]pyridine core with the desired substituents.Yields and Substrate Scope :
Yields up to 97% have been reported for various substituted pyridinylmethanols, demonstrating tolerance to methyl, halogen, methoxy, and trifluoromethyl substituents in different positions on the aromatic ring.
Metal-Free Direct Synthesis via Condensation
Several eco-friendly, metal-free protocols have been developed for imidazo[1,2-a]pyridine synthesis involving condensation of 2-aminopyridines with aldehydes or ketones, often catalyzed by organic acids such as hydrochloric acid, ammonium chloride, or p-toluenesulfonic acid.
Groebke–Blackburn–Bienaymé Reaction :
A three-component reaction involving 2-aminopyridine, aldehyde, and isonitrile, catalyzed by acids, produces 2,3-disubstituted imidazo[1,2-a]pyridines efficiently under mild conditions.-
- Mild reaction conditions
- High atom economy
- Scalability and environmental friendliness
- Avoidance of transition metals
These methods are suitable for synthesizing derivatives with various substituents, including Boc-protected aminomethyl groups, by selecting appropriate aldehyde or amine components.
Reaction Conditions and Optimization Data
The following table summarizes optimized reaction conditions from the Ritter-type synthesis approach relevant to the preparation of the target compound analogs:
| Entry | Bi(OTf)3 (mol %) | p-TsOH·H2O (equiv) | Acetonitrile (equiv) | Solvent Ratio (DCE:MeCN) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | 5.0 | - | 1:1 | 42 |
| 2 | 5 | 5.0 | - | 0:1 | 76 |
| 6 | 5 | 5.0 | 15.0 | - | 86 |
| 7 | 5 | 5.0 | 30.0 | - | 88 |
| 9 | 5 | 7.5 | 15.0 | - | 97 |
- Optimal conditions (Entry 9) involve 5 mol % Bi(OTf)3, 7.5 equiv p-TsOH·H2O, and 15 equiv acetonitrile in acetonitrile solvent at 150 °C overnight, yielding 97% of the desired product.
Notes on Protecting Group Strategy
- The tert-butoxycarbonyl (Boc) group is used to protect the amino functionality during synthesis, providing steric hindrance and stability under acidic and basic conditions.
- Boc deprotection can be selectively achieved under acidic conditions post-synthesis to reveal the free amine for further functionalization or biological testing.
Summary of Key Research Findings
- Multi-step synthesis involving cyclization, Boc-protection, and oxidation steps is the classical route to prepare 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid.
- Ritter-type reactions catalyzed by Bi(OTf)3 and p-TsOH·H2O provide a high-yielding, versatile method for synthesizing imidazo[1,2-a]pyridine derivatives with functionalized side chains, adaptable to the target compound.
- Metal-free condensation methods offer environmentally benign alternatives for imidazo[1,2-a]pyridine core construction, facilitating the incorporation of Boc-protected aminomethyl groups via suitable precursors.
- Reaction optimization data highlight the importance of acid equivalents, catalyst loading, solvent choice, and temperature in maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous imidazo[1,2-a]pyridine derivatives.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity and Stability: The Boc-aminomethyl group at position 2 in the target compound enhances steric bulk and protects the amine during synthesis, contrasting with trifluoromethyl (–CF₃) or bromo (–Br) groups, which modulate electronic properties (e.g., CF₃ increases electronegativity, Br enables Suzuki coupling) . Carboxylic acid (–COOH) at position 7 improves water solubility compared to methyl ester (–COOCH₃), which is often used as a prodrug to enhance bioavailability .
Positional Isomerism :
- Derivatives like 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (methyl at position 7, carboxylic acid at 2) demonstrate how substituent placement alters biological activity. The target compound’s carboxylic acid at position 7 may favor interactions with polar enzyme active sites .
Functional Group Impact on Applications :
- Halogenated derivatives (e.g., bromo or chloro) are pivotal in cross-coupling reactions for drug diversification, whereas the Boc group in the target compound is more suited for stepwise synthetic protocols .
- Trifluoromethyl (–CF₃) groups, seen in compound C₉H₅F₃N₂O₂, enhance metabolic stability by resisting oxidative degradation, a property absent in the Boc-protected target compound .
Research Insights and Trends
- Synthetic Utility : Methyl esters (e.g., methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate) are frequently hydrolyzed to carboxylic acids for final product isolation, a strategy applicable to the target compound’s synthesis .
- Stability Under Reaction Conditions : Hypochlorite-mediated chlorination of 7-methylimidazo[1,2-a]pyridine () suggests that the Boc group in the target compound may confer resistance to harsh oxidative conditions compared to unprotected amines .
- Diversification Potential: Brominated analogs (e.g., 6-bromo derivatives) highlight opportunities for further functionalization via palladium-catalyzed reactions, a pathway less feasible for the Boc-aminomethyl group .
Biological Activity
2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C14H17N3O4
- Molecular Weight: 291.3025 g/mol
- CAS Number: [Not specified in the results]
The compound's biological activity is primarily attributed to its imidazo[1,2-a]pyridine core, which interacts with various molecular targets, including enzymes and receptors. This interaction can modulate their activities, leading to various biological effects such as antimicrobial and antitumor activities .
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. The compound has been specifically investigated for its effectiveness against various bacterial strains and fungi, suggesting its potential use in treating infectious diseases .
Anticancer Activity
Studies have shown that 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid can inhibit cancer cell proliferation. For instance, it demonstrated potent inhibitory effects on MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM. In contrast, it showed significantly lower effects on non-cancerous MCF10A cells, indicating a selective action against cancer cells .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This makes it a candidate for further research in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Anticancer | IC50 = 0.126 μM against MDA-MB-231 cells | |
| Anti-inflammatory | Inhibits inflammatory pathways |
Case Study: Anticancer Mechanism
In a study involving the treatment of MDA-MB-231 cells with the compound, researchers observed a significant reduction in cell viability compared to controls. The treatment also led to increased levels of caspase-9, indicating the activation of apoptotic pathways. This suggests that the compound may induce programmed cell death in cancer cells while sparing normal cells .
Q & A
Q. Methodology :
Core modifications : Replace Boc with acetyl or sulfonamide groups to assess steric effects.
Side-chain variation : Substitute methylene linker with ethylene or aryl spacers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
